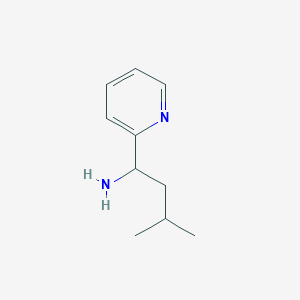

3-Methyl-1-(pyridin-2-yl)butan-1-amine

Description

Propriétés

IUPAC Name |

3-methyl-1-pyridin-2-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8(2)7-9(11)10-5-3-4-6-12-10/h3-6,8-9H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQSJHCEEUYAOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60734031 | |

| Record name | 3-Methyl-1-(pyridin-2-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825647-69-6 | |

| Record name | 3-Methyl-1-(pyridin-2-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(pyridin-2-yl)butan-1-amine typically involves the reaction of 2-bromopyridine with 3-methyl-1-butanamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions

3-Methyl-1-(pyridin-2-yl)butan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Piperidine derivatives.

Substitution: Various N-substituted derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

3-Methyl-1-(pyridin-2-yl)butan-1-amine serves as a key intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the development of antidepressant molecules and compounds targeting neurological conditions. Preliminary studies suggest that its structural similarities to known psychoactive substances may influence neurotransmitter systems, indicating potential therapeutic effects in treating mental health disorders .

Organic Synthesis

The compound acts as a versatile building block in organic synthesis. It is involved in the preparation of (heterocyclyl)phenylindazolecarboxamides, which are of interest due to their biological activities. The ability to undergo alkylation and acylation reactions makes it suitable for synthesizing more complex organic molecules .

Cancer Research

Research indicates that this compound may have applications in cancer research, particularly in developing compounds that suppress collagen production in vitro. This could be significant for understanding tumor microenvironments and developing treatments that target cancer cell metastasis.

Case Study 1: Antidepressant Synthesis

Research conducted on the synthesis of antidepressants has highlighted the role of this compound as a precursor. Its ability to participate in condensation reactions with phenyl acetic acid derivatives has been pivotal in developing new therapeutic agents aimed at treating depression.

Case Study 2: Collagen Suppression

In vitro studies have demonstrated that derivatives synthesized from this compound exhibit potential effects on collagen suppression, which is crucial for understanding cancer progression and developing targeted therapies.

Mécanisme D'action

The mechanism of action of 3-Methyl-1-(pyridin-2-yl)butan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

The following table summarizes key structural and functional differences between 3-Methyl-1-(pyridin-2-yl)butan-1-amine and its analogues:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Notable Properties/Applications |

|---|---|---|---|---|---|

| This compound | 825647-69-6 | C₁₀H₁₆N₂ | 164.25 | Pyridin-2-yl group, branched alkyl chain | High purity (≥97%); research applications |

| This compound dihydrochloride | Not specified | C₁₀H₁₆N₂·2HCl | ~237.16 (estimated) | Chiral dihydrochloride salt | Enhanced solubility in polar solvents |

| 4-(3-Methylpiperidin-1-yl)butan-1-amine | 900717-42-2 | C₁₀H₂₂N₂ | 170.30 | Piperidine ring instead of pyridine | Potential CNS activity due to lipophilicity |

| (S)-3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)butan-1-amine HCl | 2135331-63-2 | C₁₃H₁₈ClN₃O | 267.75 | Oxadiazole ring, chlorine substituent | Bioactive scaffold; antimicrobial studies |

| (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine | 147769-93-5 | C₁₆H₂₅N₂ | 245.39 | Phenyl-piperidine hybrid structure | Laboratory research (non-medicinal use) |

Structural and Functional Analysis

Pyridine vs. Piperidine Analogues

- Pyridine Derivatives : The pyridin-2-yl group in this compound introduces aromaticity and moderate basicity (pKa ~6.7 for pyridine). This facilitates hydrogen bonding and π-π stacking interactions, making it suitable for coordination chemistry .

- Piperidine Analogues: Compounds like 4-(3-Methylpiperidin-1-yl)butan-1-amine (CAS: 900717-42-2) replace the pyridine with a saturated piperidine ring.

Heterocyclic Modifications

- Oxadiazole Derivatives : The oxadiazole-containing analogue (CAS: 2135331-63-2) introduces a planar, electron-deficient heterocycle. This modification enhances metabolic stability and is common in antimicrobial and antiviral agents .

- Tetrazole Analogues : Compounds like 3-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)butan-1-amine () feature a tetrazole ring, which is highly acidic (pKa ~4.7) and improves water solubility. Such derivatives are valuable in prodrug design .

Salt Forms and Chirality

Thermophysical and Solvation Properties

This implies that the branched structure of this compound may reduce solvation effects, impacting its miscibility in polar solvents .

Activité Biologique

3-Methyl-1-(pyridin-2-yl)butan-1-amine, also known as a pyridine derivative, has garnered attention for its potential biological activities. This compound is being investigated primarily for its pharmacological properties, particularly in the context of neurological conditions and as a building block for synthesizing other biologically active compounds. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and related case studies.

- Molecular Formula : C10H16N2

- Molecular Weight : 164.25 g/mol

- CAS Number : 825647-69-6

This compound is believed to interact with various neurotransmitter systems due to its structural similarities to known psychoactive substances. Preliminary studies suggest that it may influence neurotransmitter release and receptor activity, although specific targets remain to be fully elucidated.

Biological Activity

The compound has been studied for several biological activities:

1. Pharmacological Potential

Research indicates that this compound may serve as an intermediate in synthesizing compounds aimed at treating neurological disorders. Its ability to modulate neurotransmitter systems suggests potential applications in developing treatments for conditions like depression and anxiety.

3. Anticancer Activity

Some pyridine derivatives have shown promise in anticancer research. The mechanisms often involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. Although direct studies on this compound are scarce, its structural characteristics may allow it to participate in similar pathways .

Case Study 1: Neuropharmacological Applications

A study investigated the effects of structurally similar compounds on neurotransmitter systems, revealing that certain modifications could enhance selective receptor binding and efficacy in models of anxiety and depression. The findings suggest that further exploration of this compound could yield valuable insights into its potential therapeutic applications.

Case Study 2: Antimicrobial Screening

In a comparative analysis of various pyridine derivatives, researchers found that certain compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. While direct tests on this compound were not conducted, the results highlight the importance of exploring this compound's antimicrobial properties further .

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C10H16N2 | Neuropharmacological potential |

| 3-Methyl-N-(pyridin-4-yl)butanamide | C11H16N3O | Anticancer activity |

| N-(Pyridin-2-methyl)butanamide | C11H18N3O | Antimicrobial properties |

Q & A

Q. What are the recommended methods for synthesizing 3-Methyl-1-(pyridin-2-yl)butan-1-amine with high purity?

While direct synthesis protocols are not explicitly detailed in the evidence, analogous routes for pyridinyl-substituted amines suggest using reductive amination or nucleophilic substitution. For example, coupling 2-aminopyridine with a ketone precursor (e.g., 3-methylbutan-1-one) under catalytic hydrogenation could yield the target compound. Purification via column chromatography or recrystallization is critical, as the compound’s hydrochloride salt form (observed in related structures) may enhance crystallinity . Purity assessment (>97%) should involve HPLC or GC-MS, referencing pharmacopeial impurity standards like those listed for Repaglinide derivatives .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- NMR : Analyze - and -NMR spectra to identify the pyridinyl proton environments (e.g., aromatic protons at δ 7.1–8.5 ppm) and the amine/alkyl chain signals.

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination. The pyridinyl nitrogen and amine group may form hydrogen bonds, influencing crystal packing .

- MS : Confirm the molecular ion peak at m/z 164.25 (M) via high-resolution mass spectrometry .

Q. What analytical techniques are optimal for assessing the purity of this compound in academic research?

- HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) and compare retention times against certified reference materials (CRMs) .

- Titration : Quantify free amine content via acid-base titration, accounting for potential hydrochloride salt formation .

- Elemental Analysis : Validate C, H, and N percentages against theoretical values (C: 73.13%, H: 9.82%, N: 17.05%) .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental data regarding the compound’s physicochemical properties?

Thermodynamic models like PCP-SAFT often struggle with amines due to asymmetric hydrogen-bonding interactions . To resolve inconsistencies:

- Parameter Optimization : Adjust donor-acceptor site asymmetry in force fields.

- Experimental Validation : Measure vapor-liquid equilibrium (VLE) or solubility data for mixtures containing the compound.

- Hybrid Modeling : Combine DFT calculations (e.g., for hydrogen-bond strength) with empirical data to refine predictions .

Q. What strategies are effective in resolving hydrogen bonding ambiguities during crystal structure determination?

- High-Resolution Data : Collect diffraction data at low temperature (e.g., 100 K) to minimize thermal motion artifacts.

- Hydrogen Atom Refinement : Use SHELXL’s AFIX commands to model H-atom positions accurately, especially for amine and pyridinyl groups .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., N–H···N bonds) to validate packing motifs .

Q. How does the formation of hydrochloride salts influence the compound’s solubility and reactivity in catalytic applications?

- Solubility Enhancement : Protonation of the amine group increases polarity, improving aqueous solubility. This is critical for reactions in polar solvents .

- Catalytic Activity : The hydrochloride salt may act as a Lewis acid in coordination chemistry. For example, pyridinyl amines are used in Ru–Pd dinuclear complexes for cross-coupling reactions (e.g., Cu-free Sonogashira) .

- Stability : Salt formation reduces hygroscopicity, aiding long-term storage .

Methodological Considerations

- Synthetic Scalability : Adapt routes from milligram to gram scale using flow chemistry or microwave-assisted synthesis for improved yield .

- Data Reproducibility : Document crystallization conditions (solvent, temperature) and analytical parameters (e.g., HPLC gradients) to ensure reproducibility .

- Safety Protocols : Handle hydrochloride salts in fume hoods to avoid inhalation risks, referencing safety guidelines from ALADDIN SCIENTIFIC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.